GSK189254A
CAS No.: 854485-15-7
Cat. No.: VC13614261
Molecular Formula: C21H25N3O2
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 854485-15-7 |
|---|---|
| Molecular Formula | C21H25N3O2 |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | 6-[(3-cyclobutyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)oxy]-N-methylpyridine-3-carboxamide |
| Standard InChI | InChI=1S/C21H25N3O2/c1-22-21(25)17-6-8-20(23-14-17)26-19-7-5-15-9-11-24(18-3-2-4-18)12-10-16(15)13-19/h5-8,13-14,18H,2-4,9-12H2,1H3,(H,22,25) |
| Standard InChI Key | WROHEWWOCPRMIA-UHFFFAOYSA-N |
| SMILES | CNC(=O)C1=CN=C(C=C1)OC2=CC3=C(CCN(CC3)C4CCC4)C=C2 |
| Canonical SMILES | CNC(=O)C1=CN=C(C=C1)OC2=CC3=C(CCN(CC3)C4CCC4)C=C2 |
Introduction
Chemical and Pharmacological Profile of GSK 189254A
Chemical Synthesis and Radiolabeling
The synthesis of [11C]GSK-189254 involves methylation of the precursor GSK185071B using [11C]-methyl iodide. The reaction requires a 30-minute deprotonation step with sodium hydroxide to ensure successful labeling . Purification via high-performance liquid chromatography (HPLC) yields the radiotracer with a purity of 98.2 ± 1.0% and a molar activity of 19.1 ± 17.3 GBq/μmol . The total synthesis time is approximately 43 minutes, making it feasible for clinical applications.
Receptor Binding and Selectivity
GSK 189254A exhibits sub-nanomolar affinity for the histamine H3 receptor (Ki < 1 nM), with over 1,000-fold selectivity against other histamine receptor subtypes (H1, H2, H4) . This selectivity ensures minimal off-target binding in PET imaging, as evidenced by low uptake in H3-sparse regions like the cerebellum . Autoradiographic studies in rats correlate high tracer uptake in the striatum and cortex with known H3 receptor distribution, validating its specificity .
Preclinical Pharmacokinetics and Brain Uptake
Blood and Plasma Kinetics
Following intravenous administration in rats, [11C]GSK-189254 reaches peak plasma concentration at 1 minute post-injection, followed by rapid clearance (Figure 1A) . The parent compound’s half-life in plasma is 52.7 minutes, with 56.5% remaining intact at 62 minutes . These kinetics support the use of a population-based metabolite correction for quantitative modeling.
Brain Penetration and Regional Distribution
Pharmacokinetic Modeling Approaches
Compartmental Analysis
The two-tissue compartment model (2T4k-VB) optimally describes [11C]GSK-189254 kinetics, with the volume of distribution (VT) correlating strongly with Logan graphical analysis (R² = 0.97) . Fixing the vascular volume fraction (VB) to 0.05 minimizes parameter variability without compromising model accuracy .
Reference Tissue Models
Table 1: BPND Values Using Cerebellum and Brainstem as Reference Regions
| Brain Region | SRTM (Cerebellum) | SRTM2 (Cerebellum) | SUVr (Cerebellum) |
|---|---|---|---|
| Striatum | 1.66 ± 0.11 | 1.66 ± 0.11 | 2.77 ± 0.13 |
| Frontal Cortex | 1.16 ± 0.10 | 1.14 ± 0.10 | 2.23 ± 0.12 |
| Cerebellum | 0.44 ± 0.08 | 0.44 ± 0.08 | 1.10 ± 0.05 |
Clinical Translation and Applications
Human PET Studies
In healthy volunteers, [11C]GSK-189254 demonstrates high brain uptake, with a distribution pattern mirroring preclinical findings . Oral administration of unlabeled GSK-189254 (10–100 μg) dose-dependently reduces VT in the striatum, confirming its ability to measure receptor occupancy . This pharmacokinetic-pharmacodynamic relationship supports its use in drug development for H3-targeted therapies.
Advantages of Simplified Quantification
When arterial sampling is infeasible, SUV40–60 (standardized uptake value from 40–60 minutes post-injection) correlates strongly with VT (R² = 0.73) . Similarly, tissue-to-reference ratios (SUVr) using the cerebellum or brainstem show excellent agreement with compartmental modeling (R² = 0.89) . These methods reduce procedural complexity while maintaining accuracy.
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